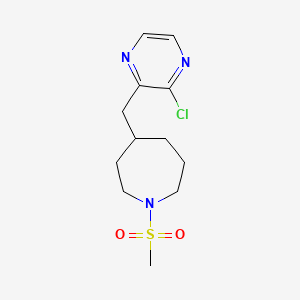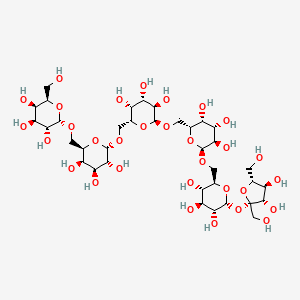
4-(3-氯吡嗪-2-基甲基)-1-甲磺酰基氮杂环庚烷
描述
4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a chlorine atom and an azepane ring with a methanesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
科学研究应用
4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a pharmacophore.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-chloro-2-pyrazinecarboxaldehyde with an appropriate azepane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF). The resulting intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
化学反应分析
Types of Reactions
4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, can be used for oxidation reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrazine derivatives.
作用机制
The mechanism of action of 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various fields of research and application, as it can be used to design and synthesize new compounds with tailored properties.
生物活性
4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane is a synthetic compound that has gained attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a chlorinated pyrazine ring and a methanesulfonyl group, suggests potential biological activities worth exploring. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane is C12H15ClN2O2S. The compound features an azepane ring, which is a seven-membered saturated ring containing nitrogen, and a pyrazine moiety substituted with chlorine.
Synthesis
The synthesis of this compound typically involves several steps, beginning with commercially available precursors. A common synthetic route includes the reaction of 3-chloro-2-pyrazinecarboxaldehyde with an azepane derivative under basic conditions, followed by treatment with methanesulfonyl chloride to introduce the sulfonyl group.
The biological activity of 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane is primarily attributed to its ability to interact with specific molecular targets. These interactions may modulate the activity of enzymes or receptors, leading to various pharmacological effects. While detailed mechanisms remain under investigation, preliminary studies suggest potential inhibition of certain kinases and modulation of neurotransmitter receptor activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds in the same class. For instance, derivatives have shown efficacy against various bacterial pathogens, suggesting that 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane may possess similar properties. In vitro tests indicated significant activity against strains like Xanthomonas axonopodis and Ralstonia solanacearum .
| Compound | Pathogen | Activity |
|---|---|---|
| 4-Azepane Derivative | Xanthomonas axonopodis | Effective |
| 4-Azepane Derivative | Ralstonia solanacearum | Effective |
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research into similar azepane derivatives has indicated that they may inhibit tumor growth by targeting specific cancer cell pathways. Studies have shown that modifications in the pyrazine ring can enhance cytotoxicity against various cancer cell lines.
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, there is ongoing research into the neuropharmacological effects of 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane. Initial findings indicate that it may interact with serotonin and dopamine receptors, potentially influencing mood and behavior.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives similar to 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using standard agar diffusion methods.
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines revealed that azepane derivatives could induce apoptosis in malignant cells through activation of caspase pathways. The study highlighted the importance of the substituent groups in enhancing biological activity.
属性
IUPAC Name |
4-[(3-chloropyrazin-2-yl)methyl]-1-methylsulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-7-2-3-10(4-8-16)9-11-12(13)15-6-5-14-11/h5-6,10H,2-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICWTSQMZHPEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(CC1)CC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















